
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as TFP, and it has been studied extensively for its effects on various biological processes.
作用機序
The mechanism of action of TFP is not fully understood, but it is believed to act on the GABAergic system in the brain. TFP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the anti-inflammatory, analgesic, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. TFP has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to pain and inflammation. In addition, TFP has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability.
実験室実験の利点と制限
One of the advantages of using TFP in lab experiments is its potential therapeutic properties. TFP has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of using TFP in lab experiments is its complex synthesis method. Obtaining a high yield of the desired product can be challenging, which can limit its use in large-scale experiments.
将来の方向性
There are a number of future directions for research on TFP. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the investigation of TFP's potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential therapeutic properties in neurological disorders such as epilepsy and Parkinson's disease.
合成法
The synthesis of TFP involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine to form N-cyclohexyl-2,2,2-trifluoroethylamine. This compound is then reacted with hydrazine to form 4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. The synthesis of TFP is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
TFP has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. TFP has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Moreover, TFP has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)7-19-6-9(16)10(18-19)11(20)17-8-4-2-1-3-5-8/h6,8H,1-5,7,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVMEMFPANHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478197.png)
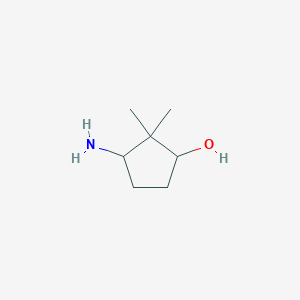

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2478200.png)
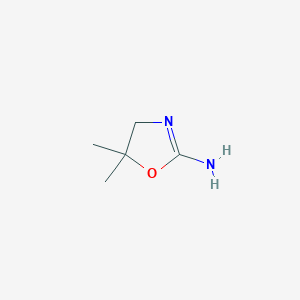
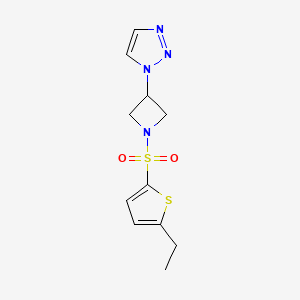
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2478205.png)

![4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide](/img/structure/B2478208.png)
![2-ethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2478209.png)
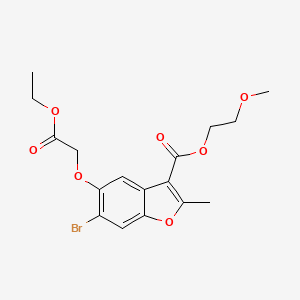

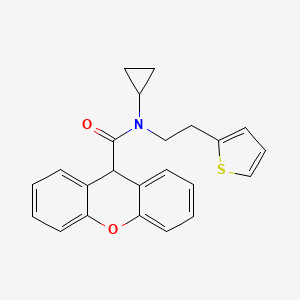
![2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478219.png)